(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide
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Overview
Description
(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes chlorophenyl, fluorophenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the amide bond: This can be achieved through the reaction of an amine with an acid chloride or anhydride.
Substitution reactions: Introducing the chlorophenyl and fluorophenyl groups through nucleophilic aromatic substitution.
Formylation: Adding the formamido group to the structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide
- N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)amino]prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-(4-chlorophenyl)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18ClFN2O2 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
N-[(E)-3-(4-chloroanilino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H18ClFN2O2/c1-15-6-8-16(9-7-15)22(28)27-21(14-17-4-2-3-5-20(17)25)23(29)26-19-12-10-18(24)11-13-19/h2-14H,1H3,(H,26,29)(H,27,28)/b21-14+ |
InChI Key |
AYTILEHTPROPNM-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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